Ethane-1,2-diol;hexanedioic acid;terephthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

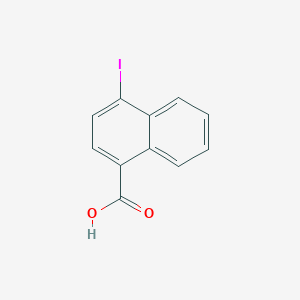

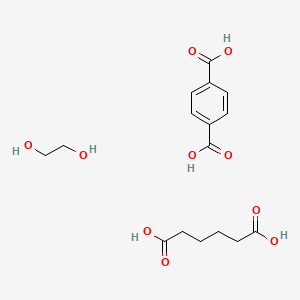

Ethane-1,2-diol: , hexanedioic acid , and terephthalic acid are three distinct chemical compounds that play significant roles in various industrial and scientific applications. Terephthalic acid is a white crystalline solid used predominantly in the manufacture of polyethylene terephthalate (PET) plastics and fibers .

Preparation Methods

Ethane-1,2-diol

Ethane-1,2-diol is industrially produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol in the presence of an acid or base catalyst . The reaction can be represented as:

C2H4O+H2O→HOCH2CH2OH

Hexanedioic acid

. The process involves multiple steps, including the conversion of cyclohexanol to cyclohexanone and subsequent nitrosation and cleavage of the C-C bond.

Terephthalic acid

Terephthalic acid is synthesized through the oxidation of p-xylene using air in the presence of a cobalt-manganese catalyst. The reaction is carried out at high temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Ethane-1,2-diol

Ethane-1,2-diol undergoes various chemical reactions, including oxidation, esterification, and polymerization. Common reagents include potassium permanganate for oxidation and carboxylic acids for esterification . Major products include oxalic acid from oxidation and polyethylene glycol from polymerization.

Hexanedioic acid

Hexanedioic acid can undergo reactions such as esterification, amidation, and polymerization. It reacts with alcohols to form esters and with amines to form amides . In polymerization reactions, it forms nylon-6,6 when reacted with hexamethylenediamine .

Terephthalic acid

Terephthalic acid primarily undergoes esterification and polymerization reactions. It reacts with ethylene glycol to form polyethylene terephthalate (PET), a widely used plastic .

Scientific Research Applications

Ethane-1,2-diol

Ethane-1,2-diol is used in scientific research as a cryoprotectant in biological studies, a solvent in chemical reactions, and a precursor in the synthesis of various polymers . It is also used in the study of hydrogen bonding and molecular interactions .

Hexanedioic acid

Hexanedioic acid is extensively used in the production of nylon-6,6, which is a crucial material in the textile and automotive industries . It is also used in the synthesis of plasticizers, lubricants, and adhesives .

Terephthalic acid

Terephthalic acid is primarily used in the production of PET plastics and fibers, which are essential in the packaging and textile industries . It is also used in the synthesis of liquid crystal polymers and as a precursor in the manufacture of various resins .

Mechanism of Action

Ethane-1,2-diol

Ethane-1,2-diol exerts its effects through hydrogen bonding and molecular interactions. It acts as a cryoprotectant by forming hydrogen bonds with water molecules, preventing the formation of ice crystals . In chemical reactions, it serves as a nucleophile due to the presence of hydroxyl groups .

Hexanedioic acid

Hexanedioic acid acts as a dicarboxylic acid, participating in condensation reactions to form polymers. Its mechanism involves the formation of amide or ester bonds with diamines or diols, respectively .

Terephthalic acid

Terephthalic acid functions as a dicarboxylic acid, reacting with diols to form polyesters. Its mechanism involves esterification reactions, where the carboxyl groups react with hydroxyl groups to form ester bonds .

Comparison with Similar Compounds

Ethane-1,2-diol

Similar compounds include propylene glycol and diethylene glycol. Ethane-1,2-diol is unique due to its higher toxicity and lower viscosity compared to propylene glycol .

Hexanedioic acid

Similar compounds include glutaric acid and pimelic acid. Hexanedioic acid is unique due to its optimal chain length, which provides the best balance of flexibility and strength in nylon-6,6 .

Terephthalic acid

Similar compounds include isophthalic acid and phthalic acid. Terephthalic acid is unique due to its symmetrical structure, which provides superior crystallinity and mechanical properties in PET .

Properties

CAS No. |

25748-37-2 |

|---|---|

Molecular Formula |

C16H22O10 |

Molecular Weight |

374.34 g/mol |

IUPAC Name |

ethane-1,2-diol;hexanedioic acid;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C6H10O4.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |

InChI Key |

DUANVEQFURTVAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CO)O |

Related CAS |

25748-37-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)

![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B11831378.png)

![Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate](/img/structure/B11831385.png)

![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)

![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)